molecular formula C11H20O3 B15177111 Ethyl 3-hexyloxirane-2-carboxylate CAS No. 94022-08-9

Ethyl 3-hexyloxirane-2-carboxylate

Cat. No.: B15177111
CAS No.: 94022-08-9
M. Wt: 200.27 g/mol
InChI Key: QJEOLQOGDDAAIR-UHFFFAOYSA-N
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Description

Ethyl 3-hexyloxirane-2-carboxylate is a high-purity oxirane derivative intended for research and further manufacturing applications only. It is not for direct human use. This compound belongs to a class of synthetically valuable scaffolds known for their rich reactivity. The oxirane (epoxide) ring is a key functional group that serves as a versatile intermediate in organic synthesis, readily undergoing ring-opening reactions with various nucleophiles to generate more complex molecular architectures . Researchers can leverage this compound as a building block for the development of novel polymers, fine chemicals, and active pharmaceutical ingredients (APIs). In medicinal chemistry, oxirane and related oxetane rings are increasingly exploited to fine-tune the physicochemical properties of drug candidates, such as improving solubility and metabolic stability, often serving as effective replacements for carbonyl or gem-dimethyl groups . The structural motif is also found in antimicrobial compositions, highlighting its potential in the development of new preservatives and anti-infective agents . The compound should be stored sealed in a dry environment, typically at 2-8°C, and shipped at room temperature. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

CAS No.

94022-08-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 3-hexyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10(14-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3

InChI Key

QJEOLQOGDDAAIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(O1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hexyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-hexenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hexyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-hexyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-hexyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight and Hydrophobicity: The hexyl chain in this compound increases its molecular weight (~200.27 g/mol) compared to analogs with shorter alkyl groups (e.g., 172.22 g/mol for the ethyl-dimethyl derivative ). This longer chain enhances lipophilicity, which may improve solubility in nonpolar solvents or influence membrane permeability in biological systems.
  • Steric Effects : Bulky substituents like isopropyl or phenyl groups (e.g., in Ethyl 3,3-diphenyloxirane-2-carboxylate ) hinder ring-opening reactions, whereas smaller groups (methyl, ethyl) facilitate nucleophilic attacks on the epoxide ring.

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